3,3',4',5-Tetraclorosalicilanilida

Descripción general

Descripción

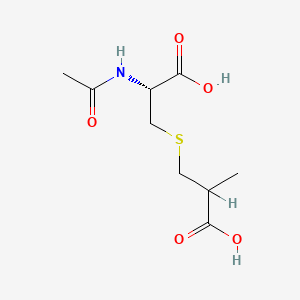

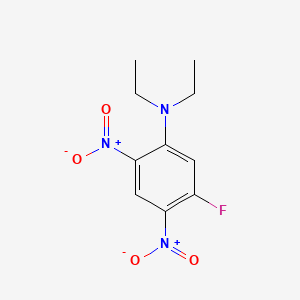

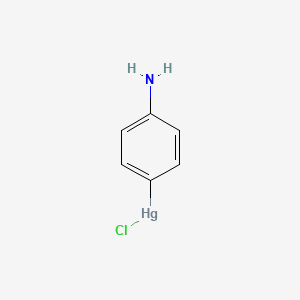

El 3,3’,4’,5-tetraclorosalicylanilida es un compuesto orgánico con la fórmula molecular C13H7Cl4NO2. Es un polvo cristalino que varía en color de blanquecino a beige . Este compuesto es conocido por sus propiedades bacteriostáticas y se utiliza en diversas aplicaciones, incluyendo champús, jabones quirúrgicos, jabones para la ropa, pulimentos, enjuagues y desodorantes .

Aplicaciones Científicas De Investigación

El 3,3’,4’,5-tetraclorosalicylanilida tiene varias aplicaciones de investigación científica. Se utiliza como desacoplador metabólico en estudios relacionados con la reducción del rendimiento microbiano y la reducción de lodos en sistemas de biorreactores de membrana . Además, se ha investigado su posible uso en el control de la contaminación de las membranas en los procesos de tratamiento de aguas residuales . En el campo de la bioquímica, este compuesto se ha estudiado por sus efectos sobre la actividad de la ATPasa del retículo sarcoplásmico, proporcionando información sobre su posible papel en la regulación del calcio .

Mecanismo De Acción

El mecanismo de acción del 3,3’,4’,5-tetraclorosalicylanilida implica su papel como desacoplador metabólico. Interfiere con el gradiente de protones a través de las membranas celulares, lo que lleva a una disminución en la síntesis de ATP y un aumento en la producción de calor . Este compuesto también afecta la actividad de la ATPasa del retículo sarcoplásmico al acelerar la liberación de calcio de la fosfoenzima sensible al ADP, lo que a su vez influye en la absorción de calcio y la hidrólisis del ATP .

Análisis Bioquímico

Biochemical Properties

Tetrachlorosalicylanilide acts as a metabolic uncoupler, affecting various biochemical reactions. It interacts with enzymes such as ATPases, particularly the sarcoplasmic reticulum ATPase, where it influences calcium uptake and ATP hydrolysis . Tetrachlorosalicylanilide also affects extracellular polymeric substances (EPS) in microbial communities, leading to changes in biofilm formation and flocculability . The compound’s interaction with these biomolecules results in altered energy metabolism and electron transfer processes.

Cellular Effects

Tetrachlorosalicylanilide has significant effects on various cell types and cellular processes. In microbial cells, it disrupts biofilm formation and reduces the production of extracellular polymeric substances . In Shewanella oneidensis MR-1, tetrachlorosalicylanilide regulates extracellular electron transfer, enhancing current generation and substrate degradation at lower concentrations while causing microbial inhibition at higher concentrations . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the proton motive force and ATP synthesis.

Molecular Mechanism

The molecular mechanism of tetrachlorosalicylanilide involves its role as a lipophilic weak acid that disrupts the proton gradient across cellular membranes. This disruption affects the proton motive force, leading to uncoupling of electron transport and ATP synthesis . Tetrachlorosalicylanilide binds to the sarcoplasmic reticulum ATPase, accelerating calcium release from the ADP-sensitive phosphoenzyme and influencing other reaction steps to a lesser extent . These interactions result in altered enzyme activity and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrachlorosalicylanilide change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in a gravity-driven membrane bioreactor, tetrachlorosalicylanilide addition effectively decreased sludge ATP and sludge yield over time . The compound’s impact on biofilm formation and microbial activity also varies with prolonged exposure, leading to changes in biofilm structure and function.

Dosage Effects in Animal Models

The effects of tetrachlorosalicylanilide vary with different dosages in animal models. At lower dosages, the compound can enhance microbial extracellular electron transfer and substrate degradation . Higher dosages can lead to microbial inhibition and adverse effects on cellular function. In a study on sludge reduction, tetrachlorosalicylanilide addition at appropriate dosages decreased sludge ATP and yield, while higher dosages resulted in increased sludge fragments and decreased permeability .

Metabolic Pathways

Tetrachlorosalicylanilide is involved in metabolic pathways related to energy metabolism and electron transfer. It affects the proton motive force and ATP synthesis by disrupting the coupling between electron transport and ATP production . The compound also influences the production of extracellular polymeric substances and microbial metabolism, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Tetrachlorosalicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In microbial cells, the compound affects extracellular electron transfer and substrate degradation by interacting with cellular membranes and influencing the proton motive force . The distribution of tetrachlorosalicylanilide within cells can lead to localized effects on energy metabolism and cellular function.

Subcellular Localization

The subcellular localization of tetrachlorosalicylanilide affects its activity and function. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it disrupts the proton gradient and influences ATP synthesis . Tetrachlorosalicylanilide’s localization within the sarcoplasmic reticulum and other cellular compartments can lead to targeted effects on enzyme activity and energy metabolism.

Métodos De Preparación

El 3,3’,4’,5-tetraclorosalicylanilida se puede sintetizar mediante la reacción del ácido 3,5-diclorosalicílico con la 3,4-dicloroanilina . La reacción típicamente implica calentar los reactivos en presencia de un solvente y un catalizador adecuados para facilitar la formación del producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El 3,3’,4’,5-tetraclorosalicylanilida sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y agentes halogenantes. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados clorados, mientras que las reacciones de reducción podrían producir productos desclorados .

Comparación Con Compuestos Similares

El 3,3’,4’,5-tetraclorosalicylanilida es similar a otras salicylanilidas halogenadas, como la N-etil-3,5-diclorosalicylamida y la salicylanilida . Estos compuestos comparten estructuras químicas y propiedades similares, incluyendo su capacidad para unirse no covalentemente a la albúmina sérica humana y su fotorreactividad bajo luz ultravioleta . El 3,3’,4’,5-tetraclorosalicylanilida es único en sus aplicaciones específicas y su efectividad como desacoplador metabólico en varios procesos biológicos e industriales .

Propiedades

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBHPJLLIJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040767 | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

1154-59-2 | |

| Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5-Tetrachlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)